5,5-Dimethyloxolane-3-sulfonamide

Medicinal Chemistry Organic Synthesis Building Block

Researchers often face a gap in structurally diverse, non-aromatic sulfonamide building blocks for medicinal chemistry SAR campaigns. 5,5-Dimethyloxolane-3-sulfonamide (CAS 1935017-89-2) addresses this need with a unique aliphatic, gem-dimethyl-substituted oxolane scaffold featuring a primary sulfonamide functionality. The 5,5-geminal dimethyl group introduces the Thorpe-Ingold effect, restricting ring conformational flexibility and creating steric hindrance absent in unsubstituted oxolane-3-sulfonamide (CAS 1311316-50-3). This steric constraint alters sulfonamide rotational freedom, while the primary -SO₂NH₂ group retains hydrogen-bond donor capacity lost in N,N-disubstituted analogs (e.g., CAS 1420904-31-9). • Geminal dimethyl substitution enforces a distinct three-dimensional conformation for probing steric effects in target binding pockets. • Minimum 95% purity supports fragment-based screening library inclusion and synthetic methodology development. • Supplied as a research chemical building block; suitable for exploratory discovery-stage programs requiring empirical target affinity determination.

Molecular Formula C6H13NO3S
Molecular Weight 179.23
CAS No. 1935017-89-2
Cat. No. B2547325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyloxolane-3-sulfonamide
CAS1935017-89-2
Molecular FormulaC6H13NO3S
Molecular Weight179.23
Structural Identifiers
SMILESCC1(CC(CO1)S(=O)(=O)N)C
InChIInChI=1S/C6H13NO3S/c1-6(2)3-5(4-10-6)11(7,8)9/h5H,3-4H2,1-2H3,(H2,7,8,9)
InChIKeyHAOQDHVNSCOULN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dimethyloxolane-3-sulfonamide Overview


5,5-Dimethyloxolane-3-sulfonamide (CAS 1935017-89-2), also known as 5,5-dimethyltetrahydrofuran-3-sulfonamide, is a specialized organosulfur compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 g/mol . This compound belongs to the class of aliphatic sulfonamides and features a fully saturated tetrahydrofuran (oxolane) ring with geminal dimethyl substitution at the 5-position. It is offered as a research chemical building block by several specialty chemical suppliers for applications in medicinal chemistry, organic synthesis, and early-stage drug discovery . As a non-aromatic, conformationally constrained sulfonamide, it represents a distinct structural scaffold relative to the more commonly encountered aromatic (benzene-based) sulfonamide derivatives that dominate the published literature.

Structural Constraints of 5,5-Dimethyloxolane-3-sulfonamide


Aliphatic sulfonamides bearing tetrahydrofuran rings cannot be generically interchanged in research applications because the specific substitution pattern on the oxolane ring directly governs the compound's three-dimensional conformation, steric bulk, and resultant binding interactions with biological targets. The 5,5-geminal dimethyl substitution on 5,5-dimethyloxolane-3-sulfonamide introduces substantial steric hindrance adjacent to the ring oxygen, which is absent in unsubstituted oxolane-3-sulfonamide (CAS 1311316-50-3) or N,N-dimethylated analogs (CAS 1420904-31-9) . This steric constraint alters the conformational flexibility of the tetrahydrofuran ring and restricts the rotational freedom of the sulfonamide group, which may critically impact enzyme active site complementarity or receptor binding pocket occupancy. Furthermore, the primary sulfonamide moiety (-SO2NH2) in the target compound confers hydrogen-bonding donor capacity distinct from N,N-disubstituted analogs, which lose this donor functionality. Consequently, substitution with a structurally related oxolane sulfonamide bearing different ring substitution or sulfonamide N-substitution patterns is not chemically equivalent and would confound any structure-activity relationship (SAR) study or synthetic optimization effort .

5,5-Dimethyloxolane-3-sulfonamide Quantitative Evidence


Availability of Published Data

An exhaustive search of primary research literature, patents, and authoritative databases reveals that no peer-reviewed publications or patent documents have reported quantitative biological activity, physicochemical property, or structure-activity relationship data specifically for 5,5-dimethyloxolane-3-sulfonamide (CAS 1935017-89-2) as of the search date [1]. Consequently, no direct head-to-head comparisons or cross-study comparable data can be presented. The target compound appears exclusively in vendor catalogs as a specialized building block, with its closest documented structural analogs being N,N-dimethyltetrahydrofuran-3-sulfonamide (CAS 1420904-31-9) and oxolane-3-sulfonamide (CAS 1311316-50-3), neither of which have been quantitatively compared to the target compound in any published study [2]. This represents a significant evidence gap for procurement decisions based on demonstrated performance differentiation.

Medicinal Chemistry Organic Synthesis Building Block

Geminal Dimethyl Substitution Pattern

5,5-Dimethyloxolane-3-sulfonamide bears a geminal dimethyl group at the 5-position of the oxolane (tetrahydrofuran) ring, a structural feature absent in unsubstituted oxolane-3-sulfonamide (CAS 1311316-50-3) and N,N-dimethyltetrahydrofuran-3-sulfonamide (CAS 1420904-31-9, which features N-substitution rather than ring substitution) . This 5,5-dimethyl substitution introduces the Thorpe-Ingold effect, whereby geminal disubstitution compresses the internal bond angle at the substituted carbon and restricts conformational freedom of the five-membered ring. Such conformational restriction in tetrahydrofuran-containing compounds has been shown to enhance binding affinity in analogous systems; for example, PF-04958242, a tetrahydrofuran sulfonamide AMPA receptor potentiator, achieved improved target interactions specifically through conformational constraint introduced by the tetrahydrofuran ring relative to acyclic analogs [1]. While no direct quantitative data exist for 5,5-dimethyloxolane-3-sulfonamide, class-level inference suggests that its unique substitution pattern may confer distinct conformational and steric properties relative to unsubstituted or N-substituted oxolane sulfonamide analogs.

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Purity Specification Benchmark

Commercially available 5,5-dimethyloxolane-3-sulfonamide is offered at a stated purity of 95% by at least one supplier (Leyan, catalog number 2112714) . This purity specification provides a quantitative benchmark for procurement quality assessment, as the compound is intended for use as a research building block where impurities may interfere with downstream synthetic transformations or biological assay interpretations. In contrast, other suppliers of the compound (Angenechem, Molaid, ChemBK) do not publicly disclose purity specifications for this compound, making the 95% specification a differentiating procurement factor . It is critical to note that no supplier provides analytical certificates of analysis (CoA) or spectroscopic characterization data (NMR, HPLC, MS) in publicly accessible documentation for this compound; therefore, the 95% purity claim cannot be independently verified against peer-reviewed analytical standards. This represents a limitation for applications requiring rigorous batch-to-batch reproducibility or traceable analytical characterization.

Analytical Chemistry Quality Control Procurement

5,5-Dimethyloxolane-3-sulfonamide Research Applications


SAR Diversification Scaffold

5,5-Dimethyloxolane-3-sulfonamide can be employed as a conformationally constrained aliphatic sulfonamide building block in exploratory medicinal chemistry campaigns where structural diversification is the primary objective. The 5,5-geminal dimethyl substitution on the oxolane ring introduces the Thorpe-Ingold effect, a recognized conformational constraint principle in medicinal chemistry, which may be leveraged to explore novel chemical space not accessible with unsubstituted oxolane sulfonamides . Researchers seeking to investigate the impact of steric bulk adjacent to a sulfonamide pharmacophore or to probe structure-activity relationships in target binding pockets may find this compound useful as a starting scaffold. However, due to the complete absence of published biological activity data for this specific compound, its use is appropriate only in exploratory discovery-stage programs where empirical determination of target affinity and selectivity is planned, rather than in lead optimization campaigns requiring pre-validated potency or selectivity profiles .

Synthetic Methodology Substrate

This compound may serve as a substrate for developing and optimizing synthetic methodologies involving tetrahydrofuran-containing sulfonamides. Recent advances in electrochemical α-C(sp3)-H/N-H cross-coupling reactions between tetrahydrofuran and sulfonamides and visible-light-triggered sulfonamide synthesis in 2-methyltetrahydrofuran demonstrate the relevance of oxolane-sulfonamide scaffolds as substrates for novel synthetic transformations. 5,5-Dimethyloxolane-3-sulfonamide, with its unique geminal dimethyl substitution, offers a sterically differentiated test substrate for evaluating the scope and limitations of these emerging synthetic methodologies. Its primary sulfonamide group provides a reactive handle for N-functionalization, while the 5,5-dimethyl substitution may influence reaction regioselectivity or yield outcomes compared to unsubstituted oxolane analogs.

Carbonic Anhydrase Inhibitor Fragment Screening Libraries

Sulfonamides constitute the largest and most extensively studied class of carbonic anhydrase (CA) inhibitors, with aliphatic sulfonamides demonstrating activity against multiple CA isoforms from both human and bacterial sources . Recent studies have shown that aliphatic sulfonamide derivatives can inhibit α-, β-, and γ-class CA isoforms from Vibrio cholerae with selectivity ratios reaching 25- to 125-fold for certain structural subclasses . While no CA inhibition data exist specifically for 5,5-dimethyloxolane-3-sulfonamide, its primary sulfonamide zinc-binding group and conformationally constrained oxolane scaffold make it a chemically rational inclusion in fragment-based screening libraries targeting CA isoforms. The compound's unique substitution pattern may contribute to isoform selectivity profiling when evaluated alongside structurally diverse sulfonamide fragments in primary screening cascades.

Analytical Method Development and Reference Standard

Given that at least one supplier specifies 95% purity for this compound , 5,5-dimethyloxolane-3-sulfonamide may be utilized as a reference material for developing and validating analytical methods (HPLC, LC-MS, GC-MS) for the detection and quantification of tetrahydrofuran-containing sulfonamides in reaction mixtures or biological matrices. The compound's defined molecular weight (179.24 g/mol) and unique elemental composition (C6H13NO3S) provide a distinct mass spectrometric signature suitable for method development. However, the absence of publicly available certificates of analysis with verified purity and impurity profiling data means that any analytical method development using this compound would require independent purity verification (e.g., quantitative NMR, elemental analysis) prior to use as a quantitative reference standard .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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